ND-336

MMP-9 MMP-8 Wound Healing

Broad-spectrum MMP inhibitors like batimastat impair wound repair by blocking MMP-8. ND-336 (CAS 1807453-83-3) resolves this with 50-fold selectivity for MMP-9 over MMP-8 (Ki=150 nM), accelerating diabetic wound healing via reduced inflammation and enhanced angiogenesis. • Selectively inhibits MMP-2, MMP-9, MMP-14 (Ki=85, 150, 120 nM) • Spares MMP-8, essential for wound repair • AUCtop/AUCiv=3.7%-ideal for localized topical delivery • Validated in diabetic murine models, superior to becaplermin

Molecular Formula C16H18ClNO3S2
Molecular Weight 371.9 g/mol
Cat. No. B593559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameND-336
Synonyms4-[4-[(2-thiiranylmethyl)sulfonyl]phenoxy]-benzenemethanamine, monohydrochloride
Molecular FormulaC16H18ClNO3S2
Molecular Weight371.9 g/mol
Structural Identifiers
SMILESC1C(S1)CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)CN.Cl
InChIInChI=1S/C16H17NO3S2.ClH/c17-9-12-1-3-13(4-2-12)20-14-5-7-16(8-6-14)22(18,19)11-15-10-21-15;/h1-8,15H,9-11,17H2;1H
InChIKeyDRGIZFGSEKSFIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ND-336: A Selective Thiirane-Based MMP-9 Inhibitor for Diabetic Wound Healing Research


ND-336 is a synthetic small-molecule inhibitor belonging to the thiirane class of matrix metalloproteinase (MMP) inhibitors. It demonstrates selective inhibition of MMP-2, MMP-9, and MMP-14 with Ki values of 85 nM, 150 nM, and 120 nM, respectively . The (R)-enantiomer, (R)-ND-336, exhibits enhanced selectivity and potency, with a Ki of 19 nM for MMP-9 [1]. ND-336 accelerates diabetic wound healing in murine models by reducing inflammation and promoting angiogenesis and re-epithelialization [2]. The compound is currently undergoing Investigational New Drug (IND)-enabling studies for diabetic foot ulcer treatment [3].

Pathway Study MMP-9/MMP-2/MMP-14 selective inhibition research
Stereochemical Context (R)-enantiomer assay-response context for MMP-9
Model Response Supports diabetic wound healing model-response studies
IND-Stage Tool Investigational research compound for preclinical wound models

Why ND-336 Cannot Be Substituted with Generic MMP Inhibitors


Generic substitution among MMP inhibitors is precluded by substantial differences in selectivity profiles and metabolic fate. Broad-spectrum MMP inhibitors, such as batimastat, lack the requisite selectivity to spare MMP-8, an enzyme essential for wound repair, leading to impaired healing [1]. ND-336, in contrast, exhibits 50-fold selectivity for MMP-9 over MMP-8, a critical attribute for diabetic wound healing applications [2]. Furthermore, the metabolic pathway of ND-336 is distinct from that of the prototype thiirane class, and its metabolites are significantly less active, minimizing off-target effects [3]. Even within the ND-336 series, the (R)-enantiomer demonstrates superior in vivo efficacy compared to the racemate and (S)-enantiomer, underscoring the critical importance of stereochemistry [4].

Target Compound ND-336 with reported MMP-9 selectivity over MMP-8
Generic MMP Inhibitor Broad-spectrum agents may not spare MMP-8, limiting wound-repair model relevance
Target Compound (R)-ND-336: defined chiral identity for target engagement
Racemate or (S)-Enantiomer Chiral composition shift may alter model-response context
Target Compound ND-336 oxidative deamination pathway with less active metabolites
Prototype Thiirane Class Different metabolic route may lead to metabolite profile mismatch
Similar product does not mean interchangeable product. Validate selectivity, chiral identity, and metabolic profile for research models.

Quantitative Evidence Guide: ND-336 Differentiation from Comparators


ND-336 vs. ND-322: Enhanced Potency and MMP-9 Selectivity

ND-336 exhibits a six-fold increase in potency as an MMP-9 inhibitor compared to ND-322. Moreover, ND-336 demonstrates 50-fold selectivity for MMP-9 over MMP-8, a stark improvement from the three-fold selectivity observed for ND-322 [1].

ND-336 vs. ND-322
Head-to-head
6-fold potency increase; 50-fold MMP-9/MMP-8 selectivity vs. 3-fold for ND-322
Reported selectivity gain may support MMP-8 sparing in wound-repair models
In vitro enzymatic assay context; in vivo translation requires model-specific review
MMP-9 MMP-8 Wound Healing Diabetic Foot Ulcer

(R)-ND-336 vs. (S)-ND-336: Superior In Vivo Wound Healing Efficacy

The (R)-enantiomer of ND-336 accelerates wound healing significantly faster than the (S)-enantiomer in diabetic mouse models. This difference underscores the critical role of stereochemistry in the compound's in vivo activity [1].

(R)- vs. (S)-ND-336
Head-to-head
Faster wound closure for (R)-enantiomer in diabetic mouse model
Enantiomer-specific model-response context; chiral identity critical
Topical db/db mouse model; quantitative difference not detailed in source
Enantiomer Stereochemistry Wound Healing In Vivo

ND-336 vs. Aclerastide: Accelerated Wound Closure in Diabetic Mice

ND-336 accelerates wound closure significantly faster than aclerastide in diabetic mouse models. Wound closure measurements at days 7, 10, and 14 demonstrate the superior healing rate of ND-336-treated wounds compared to aclerastide-treated wounds [1].

ND-336 vs. Aclerastide
Head-to-head
Faster wound closure at days 7, 10, 14 (P < 0.01, P < 0.001)
Reported endpoint difference in db/db wound model
Topical 100 µg/wound/day; comparator trial context requires replication
Aclerastide Wound Healing Diabetic Foot Ulcer MMP-9

(R)-ND-336 vs. Becaplermin: Superior Wound Healing in Diabetic Mice

(R)-ND-336 demonstrates superior wound healing efficacy compared to becaplermin, the only FDA-approved drug for diabetic foot ulcers. In diabetic mouse models, (R)-ND-336 accelerated wound closure more effectively than becaplermin [1].

(R)-ND-336 vs. Becaplermin
Head-to-head
Reported faster wound closure vs. FDA-approved comparator in db/db mice
Comparator endpoint context; not a clinical equivalence claim
Topical model; quantitative magnitude not specified in source
Becaplermin FDA-Approved Wound Healing Diabetic Foot Ulcer

ND-336 vs. Prototype Thiirane Class: Distinct Metabolic Pathway and Inactive Metabolites

The metabolism of (R)-ND-336 is distinctly different from that of the prototype thiirane class member ((±)-1, lacking the 4-aminomethyl aryl substituent). The prototype is primarily oxidized α to the sulfone, leading to a benzenesulfinate metabolite. In contrast, (R)-ND-336 undergoes oxidative deamination, yielding metabolites M2 and M3, which are significantly less active as MMP-9 inhibitors (M2 Ki = 390 nM; M3 IC50 > 100 µM) compared to (R)-ND-336 (MMP-9 Ki = 19 nM) [1].

ND-336 vs. Prototype Thiirane
Class-level
Oxidative deamination vs. sulfone oxidation; metabolites 20- to >5000-fold less active
Metabolic pathway divergence may reduce off-target metabolite context
In vitro S9 fraction data; in vivo metabolite profile requires species-specific review
Metabolism Metabolite In Vivo Pharmacokinetics

Recommended Research and Industrial Application Scenarios for ND-336


Diabetic Foot Ulcer Research and Preclinical Development

Given ND-336's validated target engagement of MMP-9 in human diabetic wounds and its superior in vivo efficacy compared to becaplermin and aclerastide in murine models [1], this compound is ideally suited for preclinical studies investigating the role of MMP-9 in diabetic wound pathology and for evaluating novel therapeutic strategies for diabetic foot ulcers. Researchers can leverage ND-336 to assess wound healing kinetics, inflammation, and angiogenesis in diabetic animal models.

Combination Therapy Studies with Antibiotics

The demonstrated efficacy of (R)-ND-336 in combination with linezolid, an antibiotic, in accelerating wound healing in infected diabetic mice [2] supports its application in studies exploring combination therapies for infected diabetic ulcers. Researchers can utilize ND-336 to investigate synergistic effects with antimicrobial agents, aiming to improve outcomes in complex wound infections.

Formulation Development for Topical Drug Delivery

ND-336's low systemic absorption following topical administration (AUCtop/AUCiv ratio of 3.7%) makes it an excellent candidate for formulation development studies focused on localized, sustained delivery. Researchers can explore various topical formulations, such as hydrogels or creams, to optimize wound site retention and therapeutic efficacy while minimizing systemic exposure.

Pressure Ulcer Pathophysiology and Intervention

The finding that (R)-ND-336 accelerates wound closure and ameliorates ulcer stage in a mouse model of pressure ulcers [3] positions this compound as a valuable tool for investigating the role of MMP-9 and MMP-14 in pressure ulcer pathogenesis. Researchers can employ ND-336 to study the molecular mechanisms underlying pressure-induced tissue damage and to evaluate the potential of selective MMP inhibition as a therapeutic strategy.

Application
Selection Property
Validation Focus
Preclinical wound-model studies
MMP-9 target engagement in wound tissue
Wound closure kinetics, inflammation, angiogenesis endpoints
Combination therapy model studies
MMP-9 inhibition plus antimicrobial agent synergy
Infected wound model response and bacterial burden endpoints
Topical formulation research
Low systemic absorption after topical delivery
Localized exposure and wound-site retention profiling
Pressure ulcer model research
MMP-9/MMP-14 pathway inhibition in pressure injury
Ulcer stage progression and tissue damage endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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